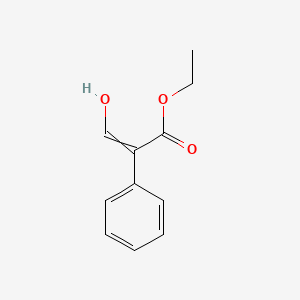
Ethyl 3-Hydroxy-2-phenylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-Hydroxy-2-phenylacrylate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is also known by other names such as ethyl 2-phenyl-3-hydroxyprop-2-enoate and (Z)-ethyl 3-hydroxy-2-phenylacrylate . This compound is characterized by the presence of a hydroxyl group, a phenyl group, and an ester functional group, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-phenylacrylic acid ethyl ester typically involves the esterification of 3-hydroxy-2-phenylacrylic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of 3-hydroxy-2-phenylacrylic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-Hydroxy-2-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-oxo-2-phenylacrylic acid ethyl ester.
Reduction: Formation of 3-hydroxy-2-phenylpropanol.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-Hydroxy-2-phenylacrylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various organic compounds and natural products.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-2-phenylacrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. Due to the presence of both electrophilic and nucleophilic centers, it can participate in various biochemical reactions. The hydroxyl group can form hydrogen bonds, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol . These interactions play a crucial role in its biological activity and therapeutic potential.
Comparación Con Compuestos Similares
- Ethyl 2-phenylacrylate
- Ethyl cinnamate
- Methyl 3-hydroxy-2-phenylacrylate
Comparison: this compound is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential for hydrogen bonding compared to similar compounds like ethyl 2-phenylacrylate and ethyl cinnamate . This makes it a valuable intermediate in organic synthesis and pharmaceutical applications.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-2-phenylprop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3 |
Clave InChI |
ZQCUSIHDKTWLTA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



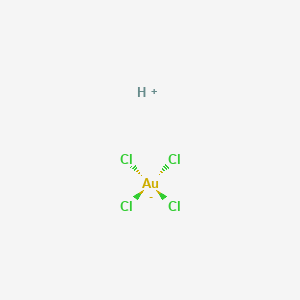
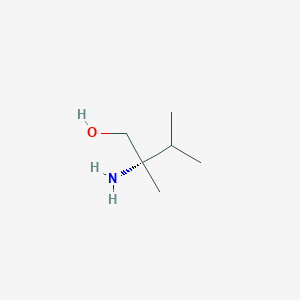
![1-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B8796256.png)
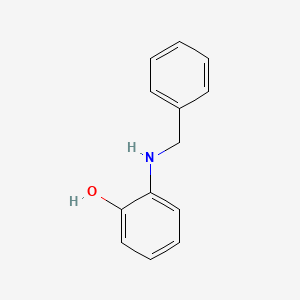
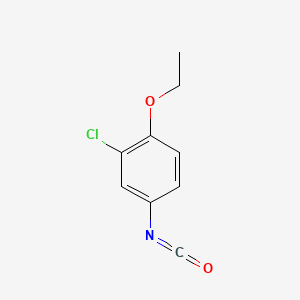

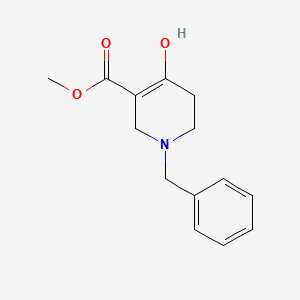
![N-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]AMINE](/img/structure/B8796299.png)


![N-{9-benzyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B8796337.png)
![2-Chloro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B8796339.png)
![7-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8796346.png)
